molecular formula C21H20ClN5O2S B2954107 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 852144-68-4

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2954107
CAS No.: 852144-68-4
M. Wt: 441.93
InChI Key: JESLPMALIVZNOP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and an indol-3-yl moiety at position 3. A thioether bridge connects the triazole to an acetamide group, which is further substituted with a 3-chlorophenyl ring. The indole and 3-chlorophenyl groups contribute to π-π stacking and hydrophobic interactions, while the methoxyethyl side chain may enhance solubility. The triazole-thioacetamide scaffold is associated with diverse biological activities, including anticancer and anti-inflammatory effects, as seen in structurally related analogs .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-29-10-9-27-20(17-12-23-18-8-3-2-7-16(17)18)25-26-21(27)30-13-19(28)24-15-6-4-5-14(22)11-15/h2-8,11-12,23H,9-10,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESLPMALIVZNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties, particularly an indole and a triazole. This structural combination suggests significant potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is C21H19ClN4O2SC_{21}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 433.91 g/mol. The presence of the indole ring is notable for its role in numerous biological activities, including interactions with serotonin receptors and potential modulation of various enzyme activities.

Biological Activities

1. Anticancer Activity
Research has indicated that compounds with similar structural features to this triazole derivative exhibit significant anticancer properties. Specifically, studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds containing the indole moiety have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for fungal cell survival. This mechanism may extend to other microbial targets as well. Research has shown that similar compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi .

3. Anti-inflammatory Effects
The presence of the thioether linkage in the compound may enhance its anti-inflammatory properties. Compounds with similar thiazole or thioether groups have demonstrated significant anti-inflammatory effects in various animal models by inhibiting pro-inflammatory cytokines and mediators .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole and triazole rings may bind to active sites on these targets, modulating their activity and triggering biochemical cascades that lead to observed therapeutic effects.

Research Findings

Activity Mechanism References
AnticancerModulation of signaling pathways; induction of apoptosis
AntimicrobialInhibition of cytochrome P450 enzymes in fungi; broad-spectrum activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Anticancer Screening : A study evaluated various triazole derivatives for their anticancer efficacy using multicellular spheroid models, demonstrating that compounds similar to this one significantly reduced tumor growth .
  • Antimicrobial Testing : In vitro assays showed that related triazole compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural and functional distinctions between the target compound and its analogs:

Heterocyclic Core Variations

  • The naphthalenyloxy group increases lipophilicity, which may reduce aqueous solubility relative to the target compound’s methoxyethyl group .
  • 1,3,4-Oxadiazole Derivatives (e.g., 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides):
    Oxadiazole’s electron-deficient nature enhances metabolic stability but may reduce hydrogen-bonding capacity compared to triazoles. These compounds exhibit in silico anticancer activity, suggesting the target compound’s triazole core could offer superior enzymatic interactions .

Substituent Effects

  • Indole vs. Pyrrole/Thiophene :
    The indol-3-yl group in the target compound enables stronger π-stacking and interactions with tryptophan-rich binding pockets compared to pyrrole or thiophene substituents in analogs (e.g., 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives) .
  • Methoxyethyl vs. Bulky Alkyl/Aryl Groups: The 2-methoxyethyl substituent improves solubility relative to naphthalenyloxy (6m) or benzothiazolyl groups (e.g., 2-(4-amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides), which prioritize lipophilicity for membrane penetration .

Structural and Activity Data Table

Compound Name Heterocycle Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole 2-Methoxyethyl, Indol-3-yl, 3-ClPh Under investigation -
6m (N-(4-ClPh)-2-(naphthalen-1-yloxy)triazolyl) 1,2,3-Triazole Naphthalenyloxy, 4-ClPh Not reported
2a–i (Oxadiazole-thioacetamides) 1,3,4-Oxadiazole Indol-3-ylmethyl, Thiazolyl Anticancer (in silico)
4f,4g (Trifluoroacetyl-indoles) Indole Trifluoroacetyl, Fluorostyryl pLDH assay (antimalarial)
Anti-exudative triazole () 1,2,4-Triazole Furan-2-yl, NH2 72% inflammation inhibition
6h (Benzylthiazol-triazole) 1,2,4-Triazole 3-Cl-4-MePh, Benzylthiazol Anticancer

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